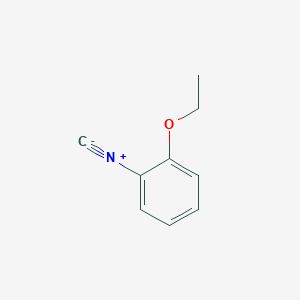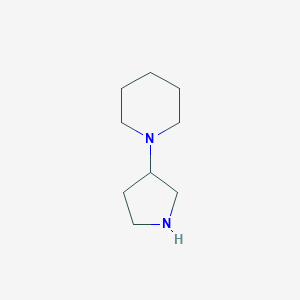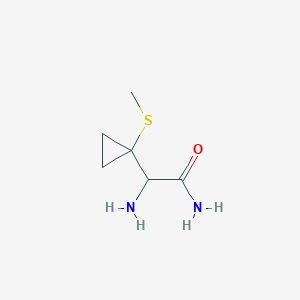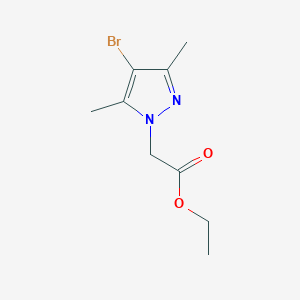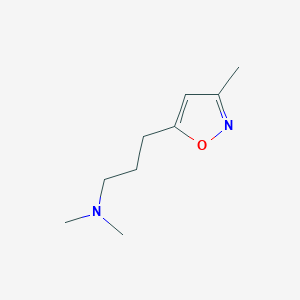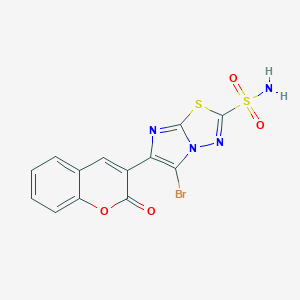![molecular formula C4H5F3N2O3 B060928 Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate CAS No. 180895-43-6](/img/structure/B60928.png)
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate, also known as TFMC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 213.10 g/mol. TFMC is used in various fields of research, including chemistry, biology, and medicine, due to its ability to interact with biological molecules and its potential therapeutic applications.
Mécanisme D'action
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate interacts with biological molecules through the formation of hydrogen bonds and electrostatic interactions. In particular, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been shown to interact with the active site of enzymes and inhibit their activity. This mechanism of action has been studied extensively in the context of anti-cancer therapy, where Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been shown to inhibit the activity of various enzymes involved in cancer cell growth.
Effets Biochimiques Et Physiologiques
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been shown to have various biochemical and physiological effects in scientific research. In particular, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been shown to inhibit the activity of enzymes involved in cancer cell growth, leading to cell death. Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has also been shown to interact with proteins involved in Alzheimer's disease, potentially leading to the development of new therapeutic strategies.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is also highly soluble in water, making it easy to work with in biological experiments. However, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has some limitations, including its potential toxicity and its limited solubility in some organic solvents.
Orientations Futures
There are several future directions for research on Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate. One potential area of research is the development of new therapeutic strategies for cancer and Alzheimer's disease based on the interaction of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate with biological molecules. Another potential area of research is the synthesis of new compounds based on the structure of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate, with potential applications in various fields of research. Overall, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is a promising compound that has the potential to contribute significantly to scientific research in the future.
Méthodes De Synthèse
The synthesis of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate involves the reaction of methyl carbamate with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate, which can be purified by recrystallization. The synthesis of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been extensively studied in scientific research due to its potential applications in various fields. In chemistry, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is used as a reagent for the synthesis of various compounds, including amino acids and peptides. In biology, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is used as a probe to study the interaction of proteins with other biological molecules. Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has also been studied for its potential therapeutic applications, including as an anti-cancer agent and as a treatment for Alzheimer's disease.
Propriétés
Numéro CAS |
180895-43-6 |
|---|---|
Nom du produit |
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate |
Formule moléculaire |
C4H5F3N2O3 |
Poids moléculaire |
186.09 g/mol |
Nom IUPAC |
methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate |
InChI |
InChI=1S/C4H5F3N2O3/c1-12-3(11)9-8-2(10)4(5,6)7/h1H3,(H,8,10)(H,9,11) |
Clé InChI |
CWNKNKOWIJVEKS-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC(=O)C(F)(F)F |
SMILES canonique |
COC(=O)NNC(=O)C(F)(F)F |
Synonymes |
Hydrazinecarboxylic acid, 2-(trifluoroacetyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
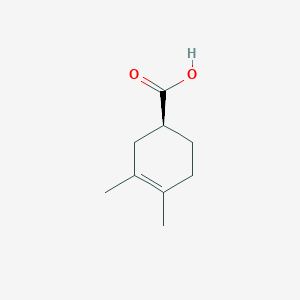
![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)
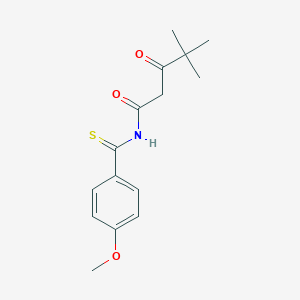


![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)
